molecular formula C27H42N2OS B14459067 Octadecanamide, N-(4-phenyl-2-thiazolyl)- CAS No. 71576-03-9

Octadecanamide, N-(4-phenyl-2-thiazolyl)-

Cat. No.: B14459067
CAS No.: 71576-03-9
M. Wt: 442.7 g/mol
InChI Key: CSHQOPQWHVGQFQ-UHFFFAOYSA-N
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Description

Octadecanamide, N-(4-phenyl-2-thiazolyl)- is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an octadecanamide group attached to a phenyl-thiazole moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of Octadecanamide, N-(4-phenyl-2-thiazolyl)- typically involves the reaction of octadecanoic acid with thionyl chloride to form octadecanoyl chloride. This intermediate is then reacted with 4-phenyl-2-thiazolamine to yield the desired compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Octadecanamide, N-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or the amide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Octadecanamide, N-(4-phenyl-2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Octadecanamide, N-(4-phenyl-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms. In cancer cells, the compound may induce apoptosis or cell cycle arrest by interacting with specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to Octadecanamide, N-(4-phenyl-2-thiazolyl)- include other thiazole derivatives such as:

Compared to these compounds, Octadecanamide, N-(4-phenyl-2-thiazolyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain (octadecanamide) and phenyl-thiazole moiety contribute to its lipophilicity and potential interactions with lipid membranes, enhancing its biological activity .

Properties

CAS No.

71576-03-9

Molecular Formula

C27H42N2OS

Molecular Weight

442.7 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)octadecanamide

InChI

InChI=1S/C27H42N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(30)29-27-28-25(23-31-27)24-20-17-16-18-21-24/h16-18,20-21,23H,2-15,19,22H2,1H3,(H,28,29,30)

InChI Key

CSHQOPQWHVGQFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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